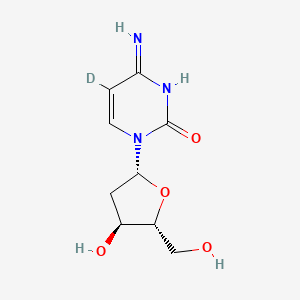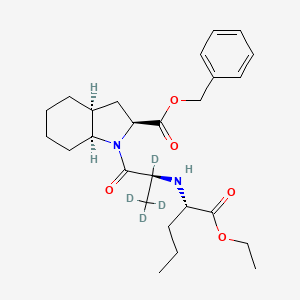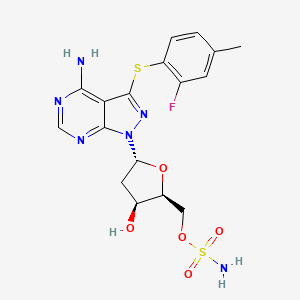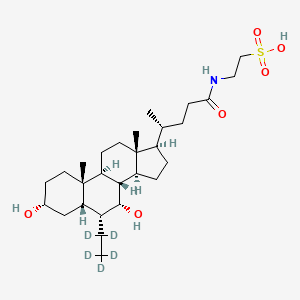
Tauro-Obeticholic acid-d5 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tauro-Obeticholic Acid-d5 (Sodium) is a deuterium-labeled derivative of Tauro-Obeticholic Acid, which is an active metabolite of Obeticholic Acid. Obeticholic Acid is known for its role as an orally bioavailable farnesoid-X receptor agonist . The deuterium labeling in Tauro-Obeticholic Acid-d5 enhances its stability and allows for its use in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tauro-Obeticholic Acid-d5 involves the deuteration of Tauro-Obeticholic Acid. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure . The key steps in the synthesis of Obeticholic Acid, which is a precursor to Tauro-Obeticholic Acid, involve hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis .
Industrial Production Methods: Industrial production of Obeticholic Acid, and by extension Tauro-Obeticholic Acid-d5, involves a scalable four-step process. This process includes the isolation of an amide intermediate, followed by hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure . The use of efficient single recrystallization for final purification makes the process environmentally friendly and yields high purity products.
Chemical Reactions Analysis
Types of Reactions: Tauro-Obeticholic Acid-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products: The major products formed from these reactions include various deuterium-labeled derivatives of Tauro-Obeticholic Acid, which are used in pharmacokinetic and metabolic studies .
Scientific Research Applications
Tauro-Obeticholic Acid-d5 is widely used in scientific research due to its stability and bioavailability. Some of its applications include:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Tauro-Obeticholic Acid-d5 exerts its effects by acting as an agonist for the farnesoid-X receptor. This receptor is a member of the nuclear receptor superfamily and plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis . By activating this receptor, Tauro-Obeticholic Acid-d5 influences various metabolic pathways and helps in maintaining liver health .
Comparison with Similar Compounds
Obeticholic Acid: The parent compound, known for its role as a farnesoid-X receptor agonist.
Glyco-Obeticholic Acid: Another metabolite of Obeticholic Acid, used in similar research applications.
Uniqueness: Tauro-Obeticholic Acid-d5 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolic research .
Properties
Molecular Formula |
C28H49NO6S |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1/i1D3,5D2 |
InChI Key |
JEZXQTZLWHAKAC-IVCCNVDWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


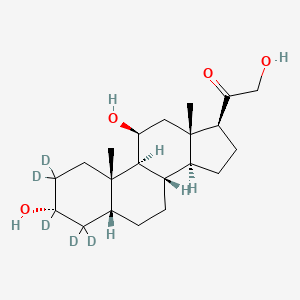

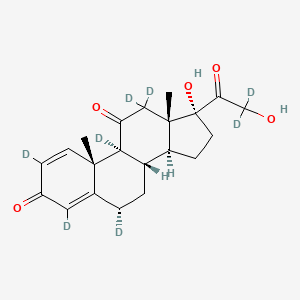
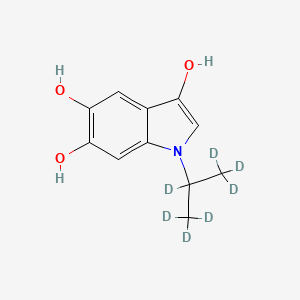
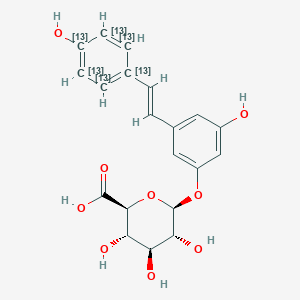
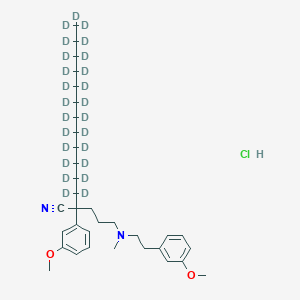
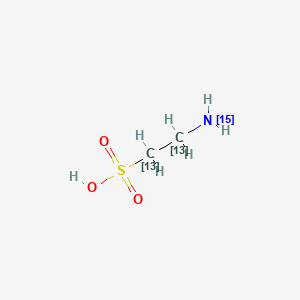
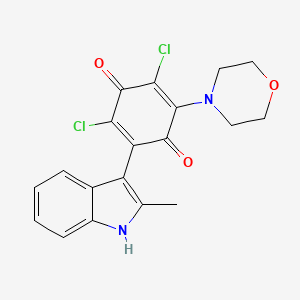
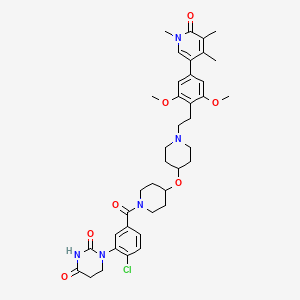
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)

